6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride
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Overview
Description
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. It is characterized by its molecular structure, which includes a methoxy group (-OCH₃) attached to the sixth position of the tetrahydroisoquinoline ring system. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. One common method is the Biltz synthesis, which involves the reaction of benzylamine with a suitable aldehyde under acidic conditions to form the tetrahydroisoquinoline ring. Subsequent methoxylation and hydroxylation steps are then performed to introduce the methoxy and hydroxyl groups, respectively.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, such as neurodegenerative disorders and cancer.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride is similar to other tetrahydroisoquinoline derivatives, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:
Tetrahydroisoquinoline: The parent compound without the methoxy and hydroxyl groups.
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy group.
7-Methoxy-1,2,3,4-tetrahydroisoquinoline: Methoxy group at a different position on the ring.
These compounds may exhibit different chemical and biological properties due to variations in their molecular structures.
Properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-9-3-2-7-6-11-5-4-8(7)10(9)12;/h2-3,11-12H,4-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKSZXYBDFWOFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CNCC2)C=C1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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